molecular formula C10H14FN B12958040 (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B12958040
M. Wt: 167.22 g/mol
InChI Key: DKHSXWXHXFRKON-SNVBAGLBSA-N
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Description

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a methylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantiomeric purity and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Production of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.

    4-Fluorophenylacetic acid: A structurally related compound with different functional groups and applications.

    4-Fluorocinnamic acid: Another related compound with distinct chemical properties and uses.

Uniqueness

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1

InChI Key

DKHSXWXHXFRKON-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)F)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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